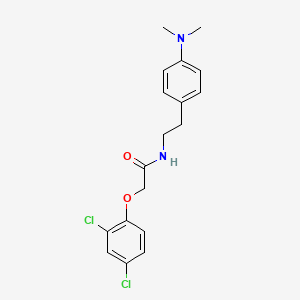

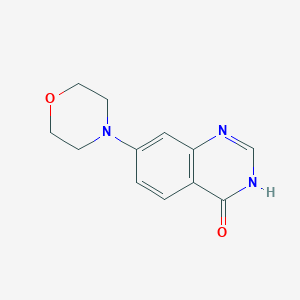

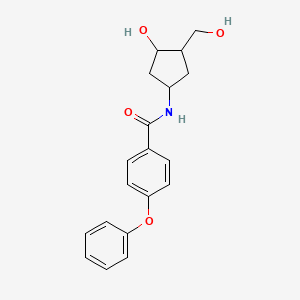

![molecular formula C16H23NO4 B2509179 3,5-二甲基-4-[[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]甲基]苯甲酸 CAS No. 1246247-72-2](/img/structure/B2509179.png)

3,5-二甲基-4-[[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid, is a complex organic molecule that appears to be related to benzoic acid derivatives. These derivatives are often synthesized for various applications, including the development of new materials, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions, starting from simpler benzoic acid compounds. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through bromination, azidonation, and reduction, which suggests a pathway that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of 3,5-dimethoxy-4-methyl benzoic acid involved selective deprotonation using a combination of n-butyl lithium and potassium tert-butoxide, indicating the use of organometallic reagents in the synthesis of substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray crystallography . These techniques help in determining the geometry and electronic structure of the molecules. For example, the molecular structure of some azo-benzoic acids was optimized using density functional theory, which could be a useful tool in analyzing the electronic structure of the compound of interest .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH . The reactivity of these compounds can also be studied through kinetic investigations, as was done for dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers . Such studies could provide insights into the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. These properties can be influenced by the presence of substituents on the benzene ring and the nature of the functional groups attached to it . For example, the introduction of methoxy groups in 3,5-dimethoxy-4-methyl benzoic acid affects its reactivity and physical properties .

科学研究应用

抗菌和杀螺活性

- 与3,5-二甲基-4-[[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]甲基]苯甲酸结构相关的化合物,如各种戊二酸衍生物,已被发现具有显著的抗菌和杀螺活性。这一发现在开发用于制药和农业应用的新生物活性化合物方面具有重要意义Orjala, Erdelmeier, Wright, Rali, Sticher, 1993。

高级糖基化终产物的形成

- 研究表明,类似于3,5-二甲基-4-[[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]甲基]苯甲酸的衍生物,如甲基乙二醛(MG),形成高级糖基化终产物。这些化合物在糖尿病和神经退行性疾病的研究中具有相关性Nemet, Varga-Defterdarović, Turk, 2006。

新化合物的合成

- 合成新化合物,包括苯甲酸衍生物,展示了3,5-二甲基-4-[[甲基-[(2-甲基丙烷-2-基)氧羰基]氨基]甲基]苯甲酸在有机化学和药物化学研究中的实用性。这包括探索新的合成途径和发现新药物候选物的潜力Chen, Cho, Hwang, Chen, 2008。

气相色谱分析

- 这种化合物的衍生物已被用于开发高效气相色谱方法,用于各种基质中除草剂的痕量分析,表明其在环境和农业科学中的相关性Anisuzzaman, Amin, Ogg, Hoq, Kanithi, Jenkins, 2000。

抗氧化性质

- 对类似化合物的研究揭示了潜在的抗氧化性质,在预防与氧化应激相关的疾病方面具有重要意义Hussain, 2016。

作用机制

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities result from the compound’s interaction with its targets, leading to changes in cellular function.

The biochemical pathways affected by these compounds can vary widely depending on the specific targets and the nature of the interaction. For example, some indole derivatives have shown inhibitory activity against influenza A .

属性

IUPAC Name |

3,5-dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-12(14(18)19)8-11(2)13(10)9-17(6)15(20)21-16(3,4)5/h7-8H,9H2,1-6H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUMAYPAXKMJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN(C)C(=O)OC(C)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

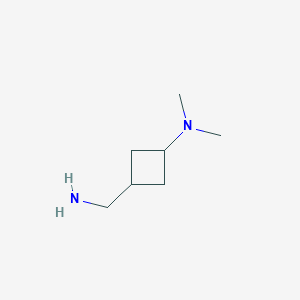

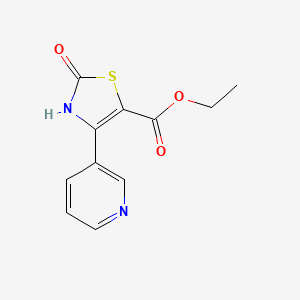

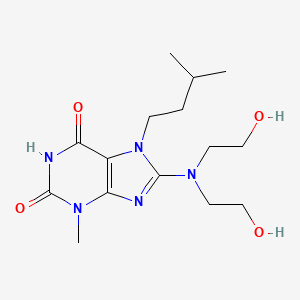

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

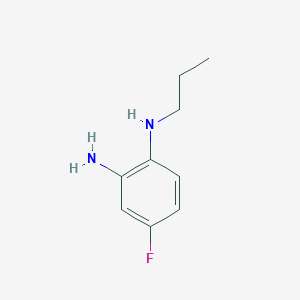

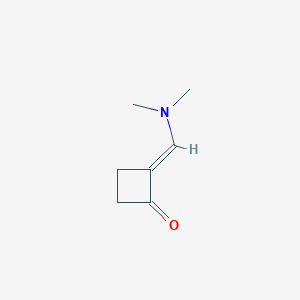

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

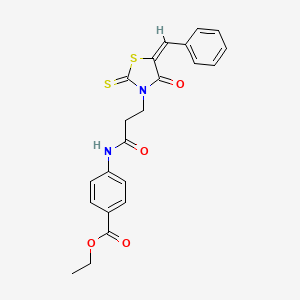

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2509114.png)